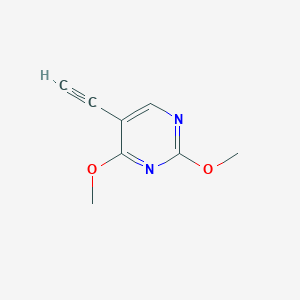

5-Ethynyl-2,4-dimethoxypyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H8N2O2 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

5-ethynyl-2,4-dimethoxypyrimidine |

InChI |

InChI=1S/C8H8N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h1,5H,2-3H3 |

InChI 键 |

XLESKJZVDQPHLY-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=NC=C1C#C)OC |

产品来源 |

United States |

A Journey Through Time: the Evolution of Ethynylpyrimidine Chemistry

The exploration of pyrimidine (B1678525) chemistry dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid in 1818 marking an early milestone. scispace.com The fundamental pyrimidine structure, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core component of essential biomolecules like thymine, cytosine, and uracil (B121893), the building blocks of nucleic acids. nih.govwikipedia.org This inherent biological relevance has driven extensive research into the synthesis and functionalization of pyrimidine derivatives for therapeutic applications. scispace.comnih.gov

The introduction of the ethynyl (B1212043) group, a carbon-carbon triple bond, into the pyrimidine framework represented a significant leap forward. This functional group provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular structures. Early work in this area focused on the development of methods to install the ethynyl group onto the pyrimidine ring, paving the way for the synthesis of a diverse range of novel compounds.

The Ethynyl Moiety: a Gateway to Synthetic Versatility

The significance of the ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) scaffold cannot be overstated. This moiety dramatically influences the reactivity and synthetic potential of the parent molecule, offering a reactive site for a multitude of chemical reactions. The triple bond can readily participate in various transformations, including:

Acylation: The ethynyl group can be acylated to introduce keto-alkynyl functionalities. For instance, 5-ethynyl-2,4-dimethoxypyrimidine (B6160151) can be converted to 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines. thieme-connect.comresearchgate.netresearchgate.net

Grignard Reactions: The reaction of ethynylpyrimidines with Grignard reagents provides a pathway to a variety of substituted derivatives. For example, reacting 5-(formylethynyl)-2,4-dimethoxypyrimidine with different Grignard reagents yields a range of 5-(3-hydroxyalk-1-ynyl)-2,4-dimethoxypyrimidines.

Demethylation and Cyclization: The methoxy (B1213986) groups at the 2 and 4 positions can be cleaved, often in conjunction with reactions at the ethynyl group, to yield uracil (B121893) derivatives.

This rich reactivity profile makes this compound a valuable and readily available starting material for the synthesis of a wide array of more complex pyrimidine derivatives. thieme-connect.comresearchgate.netresearchgate.net

Key Research Applications of 5 Ethynyl 2,4 Dimethoxypyrimidine and Its Derivatives

Established Synthetic Routes to this compound

An established pathway to this compound hinges on the functionalization of a pre-existing 2,4-dimethoxypyrimidine (B108405) scaffold. A key intermediate in this process is 5-formyl-2,4-dimethoxypyrimidine. This aldehyde can be synthesized from 5-bromo-2,4-dimethoxypyrimidine (B14629) through a metal-halogen exchange reaction followed by quenching with a formylating agent. tandfonline.com

Once the 5-formyl derivative is obtained, it can be converted to the target ethynyl compound. This transformation can be achieved through various methods, one of which involves the reaction of the aldehyde with a suitable phosphorus ylide (Wittig reaction) to introduce a vinyl group, which is then further manipulated to yield the alkyne. A more direct approach involves the use of the Corey-Fuchs reaction, where the aldehyde is converted to a dibromo-olefin, followed by elimination to form the terminal alkyne.

A direct conversion of a halogenated precursor to this compound is also a prominent established route, primarily accomplished via Sonogashira coupling, which will be discussed in detail in the subsequent section.

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a pivotal role in the synthesis of this compound.

Sonogashira Coupling and Related Methodologies for Ethynylpyrimidine Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is exceptionally well-suited for the direct ethynylation of the pyrimidine ring at the 5-position.

The general scheme for the Sonogashira coupling in this context is as follows:

Where X is a halogen, typically I or Br.

The reaction is typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI), in an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and exhibits a high degree of functional group tolerance, making it a highly effective method for the synthesis of this compound. wikipedia.org The use of trimethylsilylacetylene (B32187) followed by in-situ desilylation is a common strategy to avoid the self-coupling of the terminal alkyne. wikipedia.org

Strategic Use of Halogenated Pyrimidine Intermediates

The success of the Sonogashira coupling is contingent on the availability of suitable halogenated pyrimidine precursors. The most commonly employed intermediates are 5-bromo-2,4-dimethoxypyrimidine and 5-iodo-2,4-dimethoxypyrimidine (B1296177).

The reactivity of the halogenated pyrimidine in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org Consequently, 5-iodo-2,4-dimethoxypyrimidine is generally more reactive and can undergo coupling under milder conditions compared to its bromo counterpart. uni.lunih.govsigmaaldrich.com However, 5-bromo-2,4-dimethoxypyrimidine is also a viable substrate, though it may require more forcing reaction conditions. jocpr.comchemicalbook.comsigmaaldrich.com

The synthesis of these halogenated precursors is a critical first step. For instance, 5-bromo-2,4-dimethoxypyrimidine can be prepared from 2,4-dichloropyrimidine (B19661) through a sequence of methoxylation and subsequent bromination. jocpr.com A patent describes the synthesis of 5-bromo-2-substituted pyrimidine compounds through a one-step reaction of 2-bromomalonaldehyde (B19672) with an amidine compound, offering a potentially more direct route. google.com

Chemo- and Regioselective Synthesis of Pyrimidine Ring Systems

One common approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To achieve the desired substitution pattern for this compound, a suitably substituted three-carbon component is required. For example, a malonic acid derivative bearing a precursor to the ethynyl group at the C2 position can be condensed with a derivative of urea (B33335) or a related amidine to form the pyrimidine ring. Subsequent methoxylation of the hydroxyl groups at the 2 and 4 positions would then yield the desired scaffold.

Modern synthetic methods are continuously being developed to improve the efficiency and selectivity of pyrimidine synthesis. For instance, metal-free, regioselective methods for the synthesis of 2,4,5-trisubstituted pyrimidines have been reported, which could be adapted for the synthesis of the target molecule. rsc.org These methods often rely on the careful choice of starting materials and reaction conditions to direct the cyclization and substitution reactions to the desired positions.

Alkyne Reactivity in the Context of Dimethoxypyrimidine Structure

The reactivity of the ethynyl group in this compound is significantly influenced by the electronic nature of the pyrimidine ring to which it is attached. Pyrimidine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character polarizes the ethynyl substituent, increasing the acidity of the terminal alkyne proton and rendering the triple bond susceptible to nucleophilic attack.

Derivatization Pathways from the Ethynyl Group

The terminal alkyne is the primary site for derivatization, offering numerous pathways to more complex molecules through additions, couplings, and ring-forming reactions.

A prominent transformation of this compound is its conversion to α,β-alkynyl ketones, commonly known as ynones. This is typically achieved through the Acyl Sonogashira reaction, which involves the coupling of the terminal alkyne with an acyl chloride. nih.gov The reaction is generally catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N). nih.govnih.gov These reactions proceed under mild conditions, often at room temperature, to afford the corresponding 5-(acylethynyl)pyrimidines in good yields. nih.gov The resulting ynone products are valuable synthetic intermediates themselves, primed for further transformations into various heterocyclic systems. nih.gov

Table 1: Representative Acyl Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 (Acyl Chloride) | Catalyst System | Product |

| This compound | Benzoyl chloride | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Benzoylethynyl)-2,4-dimethoxypyrimidine |

| This compound | Acetyl chloride | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Acetylethynyl)-2,4-dimethoxypyrimidine |

| This compound | 2-Thiophenecarbonyl chloride | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(2-Thienoylethynyl)-2,4-dimethoxypyrimidine |

The activated triple bond of this compound is expected to undergo hydration and hydroamination reactions, typically catalyzed by transition metals. Gold catalysts, in particular, are known to be highly effective in activating alkynes for such nucleophilic additions under mild conditions. nih.govnih.gov

Hydration: In a gold-catalyzed hydration reaction, water would add across the triple bond. Following the expected Markovnikov regioselectivity for terminal alkynes, this would initially produce an enol intermediate that would rapidly tautomerize to the more stable ketone. The product would be a 5-acetyl-2,4-dimethoxypyrimidine.

Hydroamination: Similarly, the addition of a primary or secondary amine across the alkyne (hydroamination) would yield an enamine or imine intermediate. nih.gov For instance, intramolecular hydroamination of suitably substituted alkynyl carbamates has been shown to proceed efficiently using gold(I) catalysts, leading to the formation of nitrogen-containing heterocycles. nih.gov Intermolecular hydroamination would provide 5-(amino-vinyl)pyrimidine derivatives.

While specific studies on the hydration and hydroamination of this compound are not widely documented, the established reactivity of gold-catalyzed additions to alkynes provides a predictable framework for these transformations. nih.gov

The terminal alkyne is an excellent functional group for constructing new heterocyclic rings onto the pyrimidine core, a process known as heteroannulation. The most prominent example of this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to produce a highly stable 1,2,3-triazole ring. This [3+2] cycloaddition is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a robust method for linking the pyrimidine scaffold to other molecules. The result is a 5-(1-substituted-1H-1,2,3-triazol-4-yl)-2,4-dimethoxypyrimidine. This strategy has been used to prepare 4,5-disubstituted-2H-1,2,3-triazoles in a one-pot process starting from acyl chlorides and alkynes, followed by the addition of sodium azide. nih.gov

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Product |

| This compound | Benzyl Azide | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,4-dimethoxypyrimidine |

| This compound | Azidoacetic acid ethyl ester | Copper(I) source | Ethyl 2-(4-(2,4-dimethoxypyrimidin-5-yl)-1H-1,2,3-triazol-1-yl)acetate |

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Core

While the ethynyl group is the more reactive handle, the pyrimidine ring itself can undergo chemical modification, particularly at the methoxy (B1213986) substituents.

The methoxy groups at the C2 and C4 positions are key to the reactivity of the pyrimidine core. These groups are essentially enol ether functionalities and are susceptible to cleavage under certain conditions.

Dealkylation (Demethylation): The 2,4-dimethoxy substituents can be hydrolyzed under acidic conditions to yield the corresponding pyrimidinedione (uracil) structure. Studies on related nucleosides like uridine (B1682114) have shown that acid-catalyzed hydrolysis can occur, often initiated by hydration across the C5-C6 double bond of the pyrimidine ring. nih.gov Stronger Lewis acids are also commonly used for the demethylation of aryl methyl ethers and could foreseeably be applied to cleave the methoxy groups of this compound, converting it to 5-ethynyluracil.

Alkylation: While dealkylation is a more common transformation for this substrate class, alkylation of the pyrimidine ring is also a possibility. Electrophilic attack could potentially occur at one of the ring nitrogen atoms. However, direct C-H alkylation at the C6 position, which is activated by the adjacent nitrogen atoms, could also be envisioned under radical conditions, as has been demonstrated for other N-heterocycles. nih.gov

Substituent Effects on Ring Reactivity

The reactivity of the pyrimidine ring in this compound is a direct consequence of the electronic properties of its substituents: two methoxy groups at positions C2 and C4, and an ethynyl group at C5. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly modulated by the attached functional groups.

The methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, where the lone pairs on the oxygen atoms delocalize into the aromatic system. libretexts.orglibretexts.org This effect increases the electron density of the pyrimidine ring, making it more "electron-rich" than an unsubstituted pyrimidine and thus activating it towards electrophilic attack. libretexts.org This donation primarily enriches the ortho and para positions. In this case, the C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, leading to a significant increase in its electron density. Concurrently, the methoxy groups exert a weaker, electron-withdrawing inductive effect due to the high electronegativity of the oxygen atoms. libretexts.org However, for substituents like methoxy groups, the resonance effect is dominant. libretexts.org

Conversely, the ethynyl (-C≡CH) group at the C5 position is generally considered a weak electron-withdrawing group (EWG), primarily through an inductive effect owing to the higher s-character and thus greater electronegativity of the sp-hybridized carbon atoms compared to the sp²-hybridized ring carbons. libretexts.org

The combination of two powerful EDGs at C2 and C4 and a weak EWG at C5 creates a complex electronic environment. The strong electron donation from the methoxy groups counteracts the inherent electron deficiency of the pyrimidine ring and the withdrawing nature of the ethynyl group. This "push-pull" system makes the molecule susceptible to a variety of reactions. For instance, while pyrimidines are typically prone to nucleophilic aromatic substitution (SNAr), the electron-donating methoxy groups can decrease the ring's electrophilicity. However, these methoxy groups can also act as leaving groups in such reactions. The presence of an electron-withdrawing substituent at C5 in related 2,4-dichloropyrimidines has been shown to direct the selectivity of nucleophilic substitution at either the C2 or C4 position, depending on the incoming nucleophile. nih.gov

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C2, C4 | Electron-Withdrawing | Strongly Electron-Donating | Activating (Electron-Donating) |

| Ethynyl (-C≡CH) | C5 | Weakly Electron-Withdrawing | N/A | Deactivating (Electron-Withdrawing) |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies shed light on the intricate steps involved in bond formation and cleavage, particularly in metal-catalyzed processes.

Catalytic Cycles in Palladium-Mediated Processes

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying molecules like this compound. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. wikipedia.org This reaction can be used to synthesize the title compound (from 5-halo-2,4-dimethoxypyrimidine and an acetylene (B1199291) source) or to further functionalize the terminal alkyne of the title compound itself. researchgate.net

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. libretexts.org

The Palladium Cycle : This cycle is responsible for the C-C bond formation.

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl-halide (e.g., 5-iodo-2,4-dimethoxypyrimidine) bond, forming a Pd(II) intermediate. wikipedia.org

Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. The halide ion is displaced and a new Pd(II)-alkynyl complex is formed.

Reductive Elimination : The two organic groups (the pyrimidine and the alkyne) are eliminated from the palladium center, forming the final coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.org

The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne. wikipedia.org

A base (typically an amine) deprotonates the terminal alkyne to form an acetylide anion.

This anion reacts with the Cu(I) salt (e.g., CuI) to generate a copper(I) acetylide species. wikipedia.org This species is more nucleophilic than the original alkyne and readily participates in the transmetalation step with the palladium complex.

While copper is a common co-catalyst, copper-free Sonogashira variants have also been developed. organic-chemistry.org Pyrimidines have been shown to be effective ligands for palladium, forming catalysts suitable for these couplings. wikipedia.org

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the R-X bond (e.g., 5-Iodo-2,4-dimethoxypyrimidine). | Pd(0) → Pd(II) |

| 2. Transmetalation | The alkynyl group from the copper acetylide replaces the halide on the palladium complex. | No Change (Pd(II)) |

| 3. Reductive Elimination | The pyrimidyl and alkynyl groups couple and detach from the palladium center. | Pd(II) → Pd(0) |

Electronic Structure and Reactivity Correlations

The specific reactivity of this compound is directly correlated with its unique electronic structure. The molecule features distinct regions of high and low electron density that dictate its behavior in chemical reactions.

The most significant reactive site is the terminal alkyne. The C-H bond of a terminal alkyne is notably acidic due to the high s-character of the sp-hybridized carbon atom. This acidity is the basis for its reactivity in the copper cycle of the Sonogashira coupling, where it is readily deprotonated by a base. wikipedia.org Furthermore, the triple bond itself is a region of high electron density, making it a reactive handle for various transformations, including click chemistry reactions with azides or cycloaddition reactions.

The pyrimidine ring itself exhibits a nuanced reactivity profile. As discussed, the strong electron-donating methoxy groups at C2 and C4 increase the electron density of the ring, particularly at C5. libretexts.orglibretexts.org This "push" effect makes the ring less susceptible to nucleophilic attack than many other substituted pyrimidines. However, the C2 and C4 positions remain the most electrophilic carbons in the ring and are the sites for potential nucleophilic aromatic substitution, where the methoxy groups would serve as leaving groups. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov

| Structural Feature | Electronic Property | Correlated Reactivity |

|---|---|---|

| Terminal Alkyne C-H Bond | Acidic proton (due to sp hybridization) | Deprotonation by base, formation of metal acetylides (e.g., in Sonogashira coupling). |

| Alkyne C≡C Triple Bond | Electron-rich π-system | Participation in cross-coupling reactions, cycloadditions (e.g., click chemistry). |

| C2/C4-Methoxy Groups | Strong resonance electron donation | Activation of the ring system; can function as leaving groups in SNAr reactions. |

| Pyrimidine Ring | Electron-deficient core modulated by "push-pull" substituents | Site for potential nucleophilic aromatic substitution at C2/C4. |

Application of 5 Ethynyl 2,4 Dimethoxypyrimidine As a Chemical Synthon and Scaffold in Advanced Organic and Chemical Biology Research

Role as a Precursor in the Synthesis of Pyrimidine (B1678525) Nucleoside Analogues

5-Ethynyl-2,4-dimethoxypyrimidine (B6160151) serves as a crucial building block in the synthesis of various pyrimidine nucleoside analogues. These analogues, which mimic naturally occurring nucleosides, are indispensable tools in molecular biology and biomedical research. The ethynyl (B1212043) group at the 5-position provides a versatile handle for further chemical modifications, particularly through "click chemistry" reactions. This allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282), enabling the visualization and tracking of biological processes. nih.govnih.gov

Synthetic Routes to 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-Ethynyl-2'-deoxycytidine (B116413) (EdC)

The synthesis of 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-2'-deoxycytidine (EdC) often starts from more readily available pyrimidine nucleosides like 5-iodo-2'-deoxyuridine. nih.gov A common and effective method for introducing the ethynyl group is the Sonogashira palladium-catalyzed cross-coupling reaction between the 5-iodo-2'-deoxyuridine (suitably protected) and a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187). nih.gov Subsequent deprotection of the silyl (B83357) group yields EdU.

Similarly, EdC can be synthesized from a corresponding 5-substituted deoxycytidine precursor. sigmaaldrich.com The introduction of the ethynyl group at the 5-position of the pyrimidine ring is a key step, providing the alkyne functionality necessary for click chemistry applications. nih.govnih.gov The structural similarity of EdU to thymidine (B127349) and EdC to deoxycytidine allows them to be incorporated into newly synthesized DNA by cellular machinery. nih.govwikipedia.org

Table 1: Key Synthetic Reactions for EdU and EdC

| Precursor | Reagent | Reaction Type | Product |

| 5-Iodo-2'-deoxyuridine | Trimethylsilylacetylene, Palladium catalyst | Sonogashira Coupling | 5-Ethynyl-2'-deoxyuridine (EdU) |

| 5-Substituted deoxycytidine | Ethynylating agent | Various coupling reactions | 5-Ethynyl-2'-deoxycytidine (EdC) |

Methodological Applications of Ethynyl-Labeled Nucleosides in Cellular Research

The development of ethynyl-labeled nucleosides like EdU and EdC has revolutionized the study of cellular processes, particularly DNA synthesis and repair. researchgate.net These molecules serve as powerful probes that, once incorporated into DNA, can be detected with high sensitivity and specificity. researchgate.net

A cornerstone of the utility of EdU and EdC is their compatibility with click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding. wikipedia.orgresearchgate.net The most commonly employed click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the terminal alkyne of the incorporated ethynyl nucleoside reacts with an azide-functionalized reporter molecule. nih.govthermofisher.com This reporter can be a fluorescent dye for imaging, a biotin tag for affinity purification, or other moieties for various downstream applications. jenabioscience.comelectrochemsci.org This method avoids the harsh DNA denaturation steps required for older techniques like BrdU labeling, thus better preserving cellular morphology and integrity. thermofisher.com

EdU has become the gold standard for monitoring DNA synthesis and cell proliferation. jenabioscience.comjenabioscience.com When cells are cultured in the presence of EdU, it is incorporated into the DNA of cells undergoing the S-phase of the cell cycle, analogous to thymidine. jenabioscience.commerckmillipore.com Subsequent detection via click chemistry allows for the precise identification and quantification of proliferating cells in various contexts, from cell culture to whole organisms. merckmillipore.comthermofisher.com This technique is widely used in fields such as oncology, developmental biology, and neuroscience. jenabioscience.commerckmillipore.com Similarly, EdC can be used to label newly synthesized DNA, although its incorporation efficiency can differ from EdU in certain cell types and conditions. nih.govnih.gov

Table 2: Comparison of DNA Synthesis Monitoring Techniques

| Technique | Label | Detection Method | Key Advantages | Key Disadvantages |

| [³H]Thymidine Incorporation | [³H]Thymidine | Autoradiography/Scintillation counting | High sensitivity | Radioactive, time-consuming, requires specialized equipment. merckmillipore.comsigmaaldrich.com |

| BrdU Labeling | Bromodeoxyuridine (BrdU) | Anti-BrdU antibodies | Non-radioactive | Requires harsh DNA denaturation, which can alter cell structure. thermofisher.commerckmillipore.com |

| EdU Labeling | 5-Ethynyl-2'-deoxyuridine (EdU) | Click chemistry with fluorescent azides | Fast, highly sensitive, no DNA denaturation required, compatible with multiplexing. thermofisher.commerckmillipore.comsigmaaldrich.com | Potential for cytotoxicity with long-term exposure. nih.govresearchgate.net |

Recent studies have revealed that EdU, once incorporated into the genome, can be recognized and excised by the nucleotide excision repair (NER) pathway, a major DNA repair mechanism in mammalian cells. pnas.orgresearchgate.net Specifically, EdU is a substrate for transcription-coupled repair, where the repair machinery is directed to actively transcribed genes. pnas.orgresearchgate.net This finding has opened up new avenues for studying DNA repair processes. By using techniques like excision repair sequencing (XR-seq) with EdU-labeled DNA, researchers can map DNA repair events across the genome at high resolution. researchgate.net This provides valuable insights into how cells maintain genomic integrity and respond to DNA damage. The base excision repair (BER) pathway may also play a role in processing some clickable pyrimidine nucleosides. nih.gov

Utilization in the Design and Construction of Complex Heterocyclic Systems

Beyond its role in creating nucleoside analogues for biological studies, the ethynyl group of this compound and its derivatives makes it a valuable synthon for constructing more complex heterocyclic systems. The alkyne functionality can participate in a variety of organic reactions, including cycloadditions and coupling reactions, to build diverse molecular scaffolds. These scaffolds can serve as the basis for developing novel therapeutic agents or functional materials. For instance, pyrimidine derivatives are known to be key components in a range of clinically used drugs, and the ability to readily modify the pyrimidine core via its ethynyl handle enhances the possibilities for drug discovery and development. nih.govnih.gov

Contribution to Scaffold-Based Molecular Design in Chemical Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core structure of numerous biologically active compounds and approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like enzymes and receptors. The compound this compound serves as a highly versatile chemical synthon for the construction of complex, multi-functionalized pyrimidine scaffolds. Its strategic placement of reactive sites—the two methoxy (B1213986) groups at positions C2 and C4, and the ethynyl group at C5—allows for controlled, sequential modifications, making it an ideal starting point for generating diverse compound libraries for drug discovery and chemical biology research.

The utility of this synthon lies in the differential reactivity of its functional groups. The methoxy groups are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with a wide array of amines, thiols, and other nucleophiles. This provides a straightforward method to introduce diversity at the C2 and C4 positions of the pyrimidine core. Simultaneously, the 5-ethynyl group is a powerful handle for carbon-carbon bond formation. It can readily participate in highly efficient and versatile coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and palladium-catalyzed Sonogashira coupling. wikipedia.orgresearchgate.netnih.gov This dual reactivity enables a modular approach to synthesis, where a common core derived from this compound can be elaborated into a vast chemical space of analogues, each with unique structural and electronic properties tailored for specific biological targets. This approach is central to modern scaffold-based molecular design, where the goal is to systematically explore the chemical space around a core structure to identify molecules with desired biological activities. nih.gov

Development of Pyrimidine Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Space

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. The development of pyrimidine scaffolds from synthons like this compound is a powerful strategy for conducting systematic SAR investigations. By methodically altering the substituents at the C2, C4, and C5 positions, researchers can probe the steric, electronic, and hydrophobic requirements of a biological target's binding site. nih.govnih.govnih.gov

A typical synthetic strategy would involve:

Sequential SNAr Reactions: Starting with 2,4-dichloro-5-ethynylpyrimidine (obtainable from this compound), various nucleophiles (e.g., primary or secondary amines) are introduced at the C4 and then the C2 positions. This allows for the creation of a matrix of 2,4-diaminopyrimidine (B92962) derivatives. researchgate.netrsc.org

Elaboration of the Ethynyl Group: The 5-ethynyl group on this new scaffold can then be modified. For instance, Sonogashira coupling with a range of aryl or heteroaryl halides introduces bulky, aromatic substituents that can explore specific pockets in a target protein. wikipedia.orgnih.gov Alternatively, click chemistry with various azides can link the pyrimidine scaffold to different chemical moieties, including peptides, sugars, or fluorescent tags, to create chemical probes or novel drug conjugates. nih.govnih.gov

This modular approach allows for the rapid generation of a library of related compounds, which can then be screened for biological activity. The resulting data are used to build a detailed SAR model. For example, in the development of kinase inhibitors, substitutions at the C2 and C4 positions often influence potency and selectivity, while modifications at the C5 position can be used to tune physicochemical properties like solubility or to engage with solvent-exposed regions of the kinase. nih.govresearchgate.net

The table below illustrates a representative SAR study on a 2,4,5-trisubstituted pyrimidine scaffold, demonstrating how systematic modifications can impact inhibitory activity against a hypothetical kinase.

| Compound | R1 (C2-Substituent) | R2 (C4-Substituent) | R3 (C5-Substituent) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|---|

| 1a | -NH-cyclopropyl | -NH-phenyl | -H | 520 |

| 1b | -NH-cyclopropyl | -NH-(4-fluorophenyl) | -H | 250 |

| 1c | -NH-methyl | -NH-(4-fluorophenyl) | -H | 890 |

| 1d | -NH-cyclopropyl | -NH-(4-fluorophenyl) | -(C≡C)-phenyl | 45 |

| 1e | -NH-cyclopropyl | -NH-(4-fluorophenyl) | -(C≡C)-(3-pyridyl) | 25 |

| 1f | -NH-cyclopropyl | -NH-(3-chloro-4-fluorophenyl) | -(C≡C)-(3-pyridyl) | 8 |

This table is a representative example based on typical SAR findings for pyrimidine-based inhibitors and does not represent actual experimental data for a specific named compound.

Computational Approaches in Scaffold Prioritization and Design

As the potential number of derivatives from a versatile synthon like this compound can be vast, computational methods are indispensable for prioritizing which compounds to synthesize and test. nih.gov These in silico techniques help to rationalize SAR data and guide the design of next-generation molecules with improved properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a library of virtual compounds derived from a pyrimidine scaffold, docking can filter for derivatives that are most likely to form key interactions (e.g., hydrogen bonds with the protein backbone) and have good steric and electronic complementarity with the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing an initial set of synthesized and tested pyrimidine derivatives, a QSAR model can be built to predict the activity of other, not-yet-synthesized analogues. This allows researchers to focus their synthetic efforts on compounds predicted to be highly potent.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Such models can be generated from the structure of a known ligand-protein complex or from a set of active molecules. This model then serves as a 3D query to screen virtual libraries, identifying novel pyrimidine scaffolds that fit the required spatial and electronic parameters.

Scaffold Hopping: Computational tools can also be used for "scaffold hopping," where the core pyrimidine ring is replaced by a different chemical scaffold (e.g., a pyrazole (B372694) or an indole) that maintains the crucial 3D arrangement of substituents. nih.govnih.gov This strategy is used to discover new chemical classes with potentially better drug-like properties, such as improved metabolic stability or novel intellectual property.

These computational strategies, when integrated with synthetic chemistry, create a powerful and efficient cycle of drug design. Virtual libraries based on the this compound scaffold can be designed, filtered, and prioritized computationally, leading to the synthesis of smaller, more focused sets of compounds for biological evaluation, thereby accelerating the discovery process.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 5 Ethynyl 2,4 Dimethoxypyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides definitive evidence for the regiochemical arrangement of substituents on the pyrimidine (B1678525) ring.

For 5-Ethynyl-2,4-dimethoxypyrimidine (B6160151), ¹H NMR spectroscopy is expected to show distinct signals for each type of proton. The proton on the pyrimidine ring (H-6) would appear as a singlet in the aromatic region. The two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4 are chemically non-equivalent and would likely appear as two distinct singlets. The terminal acetylenic proton (-C≡C-H) would also produce a characteristic singlet, typically found further upfield than the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar pyrimidine and ethynyl-containing structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | ¹H | 8.0 - 8.5 | Singlet (s) | Aromatic proton on the pyrimidine ring. |

| -OCH₃ | ¹H | 3.9 - 4.1 | Two Singlets (s) | Two distinct signals for the methoxy groups at C-2 and C-4. |

| -C≡C-H | ¹H | 3.0 - 3.5 | Singlet (s) | Terminal acetylenic proton. |

| C-2, C-4 | ¹³C | 160 - 170 | Singlet | Carbons attached to two heteroatoms (N and O). |

| C-6 | ¹³C | 155 - 160 | Singlet | Pyrimidine ring carbon attached to a proton. |

| C-5 | ¹³C | 95 - 105 | Singlet | Pyrimidine ring carbon attached to the ethynyl (B1212043) group. |

| -C≡C-H | ¹³C | 80 - 90 | Singlet | sp-hybridized carbons of the alkyne. |

| -OCH₃ | ¹³C | 54 - 56 | Singlet | Carbons of the methoxy groups. jocpr.com |

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. researchgate.net

The most diagnostic absorptions are those corresponding to the ethynyl group. A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. The C≡C triple bond stretch appears as a weak to medium band in the 2100-2200 cm⁻¹ region. The presence of the dimethoxy groups is confirmed by C-O stretching vibrations, typically seen as strong bands in the 1250-1000 cm⁻¹ range. Furthermore, vibrations corresponding to the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net

This technique is also highly effective for reaction monitoring. For instance, in a synthetic sequence involving the introduction of the ethynyl group, the appearance of the characteristic C≡C-H and C≡C stretching bands would confirm the success of the reaction. Conversely, if the alkyne undergoes further reaction (e.g., a click reaction or reduction), the disappearance of these specific bands can be easily tracked. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Sharp, Weak-Medium |

| Alkyne C≡C | Stretch | 2100 - 2200 | Weak-Medium |

| Aromatic C=N, C=C | Stretch | 1600 - 1450 | Medium-Strong |

| C-O (Ether) | Stretch | 1250 - 1000 | Strong |

| Aromatic C-H | Stretch | ~3050 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. nih.gov The chromophore in this compound consists of the pyrimidine ring conjugated with the ethynyl group.

The pyrimidine ring itself contains π bonds and nitrogen atoms with non-bonding (n) electron pairs. This allows for both π → π* and n → π* electronic transitions. The π → π* transitions are typically higher in energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker intensities.

The conjugation of the ethynyl group with the pyrimidine ring extends the π-system. This extension of conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift, where light is absorbed at a longer wavelength (λmax) compared to an unconjugated pyrimidine. Substituted pyrimidine derivatives often exhibit maximum absorption (λmax) in the range of 270-280 nm. nih.govmdpi.com The specific λmax for this compound would be a key parameter for its identification and for quantitative analysis using the Beer-Lambert law. Studies on similar pyrimidine derivatives have shown λmax values around 275 nm. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (molecular formula C₈H₈N₂O₂), the calculated molecular weight is 164.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 164.

The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. The fragmentation pathways for this molecule are predictable based on the functional groups present. youtube.com Common fragmentation patterns for dimethoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 164 | [C₈H₈N₂O₂]⁺ | - | Molecular Ion ([M]⁺) |

| 149 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |

| 134 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | 2x •CH₃ or CH₂O | Loss of two methyl radicals or formaldehyde. |

| 133 | [M - OCH₃]⁺ | •OCH₃ | Loss of a methoxy radical. |

| 105 | [M - OCH₃ - CO]⁺ | •OCH₃, CO | Subsequent loss of carbon monoxide. |

X-ray Crystallography for Three-Dimensional Structural Determination

While the previously discussed spectroscopic methods establish the connectivity and functional groups, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of each atom in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, its expected geometry can be inferred from crystal structures of related pyrimidine derivatives. sci-hub.senih.gov The central pyrimidine ring is expected to be essentially planar. The C-O bond lengths of the methoxy groups and the C≡C and C-C bond lengths of the ethynyl substituent would conform to standard values.

Key structural parameters that would be determined include bond lengths, bond angles, and torsion angles. For example, the analysis would reveal the torsion angles describing the orientation of the methoxy groups relative to the pyrimidine ring. In the crystal lattice, molecules may engage in intermolecular interactions such as π-π stacking between pyrimidine rings, which would also be fully characterized. sci-hub.se A crystal structure of a related compound, 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, shows a significant dihedral angle of 64.2° between the pyrimidine and benzene (B151609) rings. nih.gov Similar analyses would provide invaluable information on the solid-state conformation and packing of this compound.

Future Research Directions and Emerging Opportunities in 5 Ethynyl 2,4 Dimethoxypyrimidine Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are not environmentally benign. documentsdelivered.com The future of 5-ethynyl-2,4-dimethoxypyrimidine (B6160151) synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. mdpi.comillinois.edu

Future research should focus on developing eco-friendly synthetic routes. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions, increase yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net Exploring microwave-assisted Sonogashira coupling of a suitable 5-halopyrimidine with a protected acetylene (B1199291) source could offer a rapid and efficient pathway to the target molecule.

Another promising avenue is the use of biocatalysis. mdpi.com While not yet applied to this specific compound, enzymatic methods are gaining prominence in pharmaceutical synthesis due to their high selectivity and use of aqueous media. mdpi.com Future investigations could explore the potential of enzymes to catalyze key steps in the synthesis of this compound or its precursors.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Technique | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. mdpi.comresearchgate.net |

| Biocatalysis | High selectivity, use of green reaction media (e.g., water). mdpi.com |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste and byproducts. documentsdelivered.com |

| Use of Greener Solvents | Reduced environmental impact and toxicity. dergipark.org.tr |

Exploration of Novel Catalytic Systems for Alkyne Transformations

The terminal alkyne group in this compound is a versatile functional handle for a wide array of chemical transformations. The Sonogashira cross-coupling reaction is a cornerstone for its synthesis from 5-halo-2,4-dimethoxypyrimidines. wikipedia.orgnih.govorganic-chemistry.org Future research can build upon this by exploring novel catalytic systems to improve efficiency and expand the reaction scope.

The development of copper-free Sonogashira coupling protocols is a significant area of interest to avoid potential toxicity associated with copper catalysts. organic-chemistry.org Additionally, nickel-catalyzed cross-coupling reactions are emerging as a viable alternative for certain substrates. wikipedia.org Investigating these palladium- and nickel-based systems for the synthesis of this compound could lead to more robust and versatile synthetic methods.

Beyond its synthesis, the reactivity of the ethynyl (B1212043) group itself offers numerous possibilities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, is a prime candidate for derivatization. illinois.edund.edu This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which can be used to link the pyrimidine core to other molecules of interest. dergipark.org.trnd.edunih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents an alternative that can lead to different triazole regioisomers, further expanding the accessible chemical space. dergipark.org.tr Research into both CuAAC and RuAAC reactions with this compound will be crucial for its application in various fields.

Integration with Advanced Materials Science for Functionalized Constructs

The incorporation of unique molecular building blocks into polymers and other materials can impart novel functionalities. The ethynyl and pyrimidine moieties of this compound make it an attractive candidate for the development of advanced materials.

The terminal alkyne can be readily polymerized through various methods, including addition polymerization, to create novel polymers with a pyrimidine-functionalized backbone. researchgate.net Furthermore, its use in Sonogashira coupling polymerization with dihaloaromatics could lead to the synthesis of conjugated polymers. mdpi.com These materials could possess interesting electronic and photophysical properties due to the integration of the electron-deficient pyrimidine ring.

The pyrimidine core itself is a known pharmacophore and can interact with biological systems. nih.gov Materials functionalized with this compound could therefore be explored for applications in biomaterials, such as drug delivery systems or biocompatible coatings. The ability to further modify the material post-polymerization via click chemistry on the pendant ethynyl groups (if not consumed in the polymerization) offers a modular approach to tuning material properties.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale |

| Conjugated Polymers | The combination of the pyrimidine ring and the ethynyl linkage can lead to materials with unique optoelectronic properties. mdpi.com |

| Functional Biomaterials | The pyrimidine core can impart biocompatibility or bioactivity, while the alkyne allows for further functionalization. nih.gov |

| Polymer-Supported Synthesis | Immobilization onto a solid support via the ethynyl group could enable its use in combinatorial chemistry. researchgate.net |

Development of New Research Tools in Chemical Biology Leveraging Ethynyl-Pyrimidines

The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biological processes in their native environment. researchgate.net The ethynyl group is a key player in this field, most notably in the form of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC). nih.govnih.gov These nucleoside analogs are incorporated into DNA during replication and can be visualized using click chemistry, providing a powerful tool for monitoring cell proliferation. nih.govjenabioscience.com

While not a direct nucleoside analog, this compound could serve as a valuable scaffold for the development of new chemical biology probes. Its smaller size compared to EdU or EdC might offer advantages in certain applications. By attaching it to targeting moieties, it could be used to label specific biomolecules or cellular compartments.

The development of "clickable" enzyme inhibitors or receptor ligands based on the this compound framework is a particularly exciting prospect. Such tools would enable activity-based protein profiling and the identification of drug targets. The stability of the triazole linker formed via click chemistry makes it well-suited for in vivo applications. dergipark.org.trnih.gov

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

To fully unlock the potential of this compound, a multidisciplinary approach that integrates synthetic chemistry, advanced spectroscopic analysis, and computational modeling will be essential.

Synthesis: As outlined previously, the development of efficient and scalable synthetic routes is a primary objective. This includes optimizing existing methods like the Sonogashira coupling and exploring novel green chemistry approaches. researchgate.netwikipedia.org

Spectroscopy: A thorough spectroscopic characterization of this compound and its derivatives will be crucial for understanding their electronic structure and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography will provide detailed structural information. nih.gov Advanced techniques like fluorescence spectroscopy could be employed to study the photophysical properties of its derivatives, particularly those developed for materials science and chemical biology applications.

Computation: Computational chemistry can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict reaction mechanisms, rationalize spectroscopic data, and guide the design of new derivatives with desired properties. researchgate.net Molecular docking studies could be employed to predict the binding of its derivatives to biological targets, accelerating the drug discovery process. nih.gov

By combining these three pillars of chemical research, a comprehensive understanding of this compound can be achieved, paving the way for its rational design and application in a multitude of scientific endeavors.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Ethynyl-2,4-dimethoxypyrimidine, and what key reaction conditions influence yield?

- Answer: The synthesis typically involves introducing an ethynyl group to a pyrimidine precursor via methods like Sonogashira coupling or ethynylation with ethynyl magnesium bromide. Key factors include temperature control (0–60°C), anhydrous conditions, and catalysts (e.g., Pd). For example, ethynylation of similar pyrimidines requires inert atmospheres and precise stoichiometry to avoid side reactions. Yield optimization may involve adjusting reaction times and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Answer:

- NMR (¹H/¹³C): Methoxy protons resonate at δ3.8–4.0 ppm, while ethynyl protons appear near δ3.1 ppm.

- IR: C≡C stretch ~2100 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 164.17 (C₈H₈N₂O₂).

High-resolution mass spectrometry (HRMS) or elemental analysis validates purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer: It serves as a nucleobase analog in prodrug design, a kinase inhibitor scaffold, or a click chemistry handle for bioconjugation. Its ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules .

Q. What are the recommended storage conditions to preserve the integrity of this compound?

- Answer: Store desiccated at −20°C in amber vials under inert gas (e.g., argon). Avoid freeze-thaw cycles. Confirm stability periodically via TLC or NMR .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of this compound for targeted modifications?

- Answer: Use protecting groups (e.g., tert-butyldimethylsilyl for ethynyl) or directing groups (e.g., halogens) to control reaction sites. Selective deprotection of methoxy groups with BBr₃ in CH₂Cl₂ at −78°C enables sequential functionalization. Monitor intermediates via TLC and optimize reaction times to suppress side products .

Q. What strategies mitigate stability issues of this compound in aqueous or oxidative environments during biological assays?

- Answer:

- Storage: Use anhydrous DMSO aliquots at −20°C under argon.

- Assay Buffers: Include antioxidants (e.g., 0.1% BHT) and maintain pH 6.5–7.5 to prevent hydrolysis.

- Short Incubation Times: Limit exposure to aqueous media to <24 hours .

Q. How to resolve contradictions in bioactivity data for this compound derivatives across different cell lines?

- Answer:

Verify Purity: Use HPLC (≥95% purity) to rule out impurities.

Assess Cellular Uptake: Quantify intracellular concentrations via LC-MS.

Control Conditions: Standardize hypoxia/normoxia, serum levels, and cell passage numbers.

Metabolite Screening: Test for interference from metabolic byproducts using stable isotope tracing .

Q. What computational methods aid in predicting the reactivity of this compound in catalytic systems?

- Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in Pd-catalyzed cross-couplings. Molecular docking simulations guide its use in enzyme inhibition studies by analyzing binding affinities to active sites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。